N-(2-amino-4-chlorophenyl)acetamide
Description
Contextualization within the Class of Arylamide Compounds
N-(2-amino-4-chlorophenyl)acetamide belongs to the broad class of organic compounds known as arylamides. wikipedia.orgshreevissnuscientific.inbritannica.com Arylamides are characterized by an amide functional group attached to an aromatic ring. This structural motif is prevalent in a vast array of synthetic and naturally occurring molecules, including many pharmaceuticals, agrochemicals, and materials. cymitquimica.comwikipedia.org The properties and reactivity of arylamides are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of both an amino and a chloro substituent on the phenyl ring imparts a distinct chemical personality to the molecule.
Overview of Molecular Architecture and Functional Group Disposition
The molecular structure of this compound consists of a central acetamide (B32628) group [-NHC(=O)CH3] linked to a 2-amino-4-chlorophenyl ring. biosynth.com The key functional groups are the primary amino group (-NH2) at the 2-position, the chloro group (-Cl) at the 4-position, and the acetamide group at the 1-position of the benzene (B151609) ring. This specific arrangement of functional groups, with the amino and acetamide groups in an ortho relationship, allows for potential intramolecular interactions that can influence the compound's conformation and reactivity. The presence of both a hydrogen bond donor (the amino and amide N-H groups) and acceptor (the amide carbonyl oxygen) sites also suggests the likelihood of significant intermolecular hydrogen bonding in the solid state.
Significance within Contemporary Organic and Materials Chemistry
In contemporary organic synthesis, substituted anilines and their derivatives are crucial building blocks. This compound serves as a versatile intermediate for the synthesis of more complex molecules. wikipedia.org Its functional groups can be selectively modified to introduce new functionalities and build larger molecular architectures. In materials science, the aromatic and amide components of the molecule suggest its potential as a monomer or a precursor for the synthesis of polymers, dyes, and organic semiconductors. uctm.edugoogle.com The presence of the chlorine atom can also be exploited to tune the electronic properties and solubility of resulting materials. cymitquimica.com
Interdisciplinary Research Relevance of the Compound Scaffold
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. irejournals.com For instance, derivatives of N-phenylacetamide have shown a range of pharmacological activities, including antibacterial and anticancer properties. irejournals.comijcce.ac.ir The specific substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs. The amino and chloro substituents can be systematically varied to explore structure-activity relationships and optimize biological activity. Its potential to act as a scaffold for kinase inhibitors, a significant class of therapeutic agents, further highlights its interdisciplinary relevance. mdpi.comresearchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H9ClN2O | biosynth.comuni.lu |
| Molecular Weight | 184.62 g/mol | biosynth.com |
| InChI | InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) | uni.lu |
| InChIKey | FOIBPMNXVLDNPX-UHFFFAOYSA-N | uni.lu |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)N | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBPMNXVLDNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481986 | |
| Record name | N-(2-amino-4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51223-59-7 | |
| Record name | N-(2-amino-4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Amino-4-chlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 2 Amino 4 Chlorophenyl Acetamide and Its Analogues
Established Synthetic Pathways for N-(2-amino-4-chlorophenyl)acetamide
The synthesis of this compound primarily revolves around the selective acylation of a diamine precursor. This involves forming an amide bond with one of the two amino groups present on the phenyl ring.
The formation of an amide bond is a fundamental reaction in organic synthesis. mdpi.com For N-aryl acetamides, a common and direct approach is the reaction of a substituted aniline (B41778) with a suitable acetylating agent, such as an acyl chloride or anhydride (B1165640). In the case of this compound, the logical precursor is 4-chloro-1,2-phenylenediamine. The reaction involves the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of the acetylating agent.
Enzymatic methods have also been explored for amidation. Lipases, for instance, can catalyze the aminolysis of esters to produce amides, offering a green chemistry alternative to traditional methods. uq.edu.au While direct amidation of anilines with carboxylic acids is possible, it often requires catalysts and conditions to facilitate the removal of water. researchgate.net A more efficient route involves the reductive coupling of unactivated esters with nitroarenes, which offers the advantage of using nitroarenes as stable and cost-effective nitrogen sources, bypassing the need to first reduce them to anilines. nih.gov
Base catalysis is crucial in amidation reactions that generate an acidic byproduct, such as the reaction between an aniline and an acyl chloride, which produces hydrochloric acid (HCl). The base neutralizes the generated acid, preventing the protonation of the aniline's amino group. youtube.com Anilinium salt formation would render the amine non-nucleophilic and halt the reaction. Common bases used for this purpose include potassium carbonate and triethylamine (B128534). su.edu.lyirejournals.com
The choice of reaction medium is also critical and depends on the solubility of the reactants and the reaction conditions. Aprotic solvents like dichloromethane (B109758) (CH2Cl2) are frequently used for reactions involving acyl chlorides. su.edu.ly Other solvents, such as ethanol or acetone, may also be employed. su.edu.lynih.gov In some modern, environmentally friendly approaches, water has been used as a solvent for lipase-mediated amidations. mdpi.com The reaction medium can influence reaction rates and yields by affecting how well the reactants are solvated and brought into contact.
Like many amine-containing compounds, this compound is a base due to the lone pair of electrons on its free amino group. wikipedia.org This property allows it to react with acids to form salts. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the aqueous solubility and stability of an organic base. google.comnih.gov
The preparation of the hydrochloride salt is typically straightforward. The free base form of the compound is dissolved in a suitable organic solvent, such as methanol, ethanol, or ethyl acetate (B1210297). reddit.com Hydrochloric acid is then added, either as a concentrated aqueous solution, a gas, or a solution in an organic solvent like dioxane or ethyl acetate. google.comreddit.com The resulting hydrochloride salt, being more polar, is often less soluble in the organic solvent and precipitates, allowing for its isolation by filtration. google.com However, the common ion effect can sometimes reduce the solubility of hydrochloride salts in gastric fluid, which contains chloride ions. nih.gov
Synthesis of Halogenated Acetamide (B32628) Intermediates
Halogenated acetamides are important intermediates in the synthesis of more complex molecules. Their preparation generally involves the acylation of an appropriate aniline with a haloacetyl halide.
The synthesis of 2-bromo-N-(4-chlorophenyl)acetamide serves as a key step for creating various derivatives. This intermediate is prepared through an amination reaction between 4-chloroaniline (B138754) and bromoacetyl bromide. irejournals.com The reaction yields the desired N-phenylacetamide structure with a bromine atom on the acetyl group, making it a versatile precursor for further substitutions. irejournals.com
| Reactant 1 | Reactant 2 | Product |
| 4-Chloroaniline | Bromoacetyl bromide | 2-Bromo-N-(4-chlorophenyl)acetamide |
Table 1: Synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide. irejournals.com
A general and widely used method for synthesizing 2-chloro-N-(substituted phenyl)acetamides involves the reaction of various substituted anilines with chloroacetyl chloride. nih.govijpsr.info The reaction is typically carried out in the presence of a base or a buffer system to neutralize the HCl byproduct. su.edu.lynih.gov For example, the synthesis can be performed in glacial acetic acid with sodium acetate or using a base like potassium carbonate in a solvent such as dichloromethane. su.edu.lynih.gov This method is versatile and has been used to prepare a wide range of N-substituted chloroacetamides. nih.gov
| Substituted Aniline Precursor | Acylating Agent | Solvent/Base System | Product | Reference |
| Substituted anilines/amines | Chloroacetyl chloride | Glacial acetic acid / Sodium acetate | 2-Chloro-N-substituted-acetamides | nih.gov |
| Substituted aniline | Dichloroacetyl chloride | K2CO3 / CH2Cl2 | 2,2-Dichloro-N-(substituted phenyl) acetamide | su.edu.ly |
| Various aliphatic and aromatic amines | Chloroacetyl chloride | Not specified | 2-Chloro-N-alkyl/aryl Acetamide | ijpsr.info |
| N-phenyl chloroacetamide | Chloroacetyl chloride | Not specified | N-(substituted phenyl)-2-chloroacetamides | nih.gov |
Table 2: Examples of Synthetic Methods for Halogenated Acetamides.
Diversification Strategies through Functional Group Transformations
The chemical reactivity of this compound is primarily centered around its three key features: the aromatic chlorine atom, the primary amino group, and the secondary amide linkage. These sites allow for a variety of functional group transformations, enabling the synthesis of a broad spectrum of derivatives.
Nucleophilic Substitution Reactions with Various Amine Nucleophiles
Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom on this compound is challenging due to the presence of the electron-donating amino group, which deactivates the aromatic ring towards nucleophilic attack. However, this transformation can be effectively carried out on a suitable analogue, such as N-(4-chloro-2-nitrophenyl)acetamide. The presence of the strongly electron-withdrawing nitro group in the ortho position sufficiently activates the ring for the displacement of the chlorine atom by various amine nucleophiles. tandfonline.com The resulting nitro-substituted products can then be subsequently reduced to afford the desired amino derivatives.
The general scheme involves reacting N-(4-chloro-2-nitrophenyl)acetamide with a primary or secondary amine, often in a polar aprotic solvent like DMSO and in the presence of a weak base. tandfonline.com This methodology provides access to a wide range of N-5 substituted derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution with Amine Nucleophiles
| Nucleophile | Reagent | Product |
| Primary Aliphatic Amine | Ethylamine | N-(2-nitro-4-(ethylamino)phenyl)acetamide |
| Secondary Aliphatic Amine | Diethylamine | N-(2-nitro-4-(diethylamino)phenyl)acetamide |
| Primary Aromatic Amine | Aniline | N-(2-nitro-4-(phenylamino)phenyl)acetamide |
| Hydroxy Amine | 2-Aminoethanol | N-(4-((2-hydroxyethyl)amino)-2-nitrophenyl)acetamide |
This strategy highlights the importance of substrate activation for achieving successful nucleophilic aromatic substitution. The primary amine products of these reactions are better nucleophiles than the starting ammonia, meaning that multiple substitutions can occur if the reaction conditions are not carefully controlled. chemguide.co.ukmasterorganicchemistry.com
Oxidative Transformations to Yield Amide and Nitro Derivatives
The functional groups on this compound and its precursors offer pathways for oxidative transformations. While the direct oxidation of the primary amino group on the final compound can be complex and lead to a mixture of products, oxidative reactions on precursors are more common. For instance, an oxidative one-pot SNAr-based amination reaction has been reported for related structures, starting from a 2-phenylhydrazinyl derivative which is oxidized in DMSO to yield phenyldiazenyl derivatives. tandfonline.com
In a more direct synthetic approach, the preparation of the parent compound often involves the reduction of a nitro group. The reverse reaction, the oxidation of the amino group to a nitro group, is a challenging but known transformation that can be achieved using strong oxidizing agents like trifluoroperacetic acid. This allows for the re-introduction of a nitro group if further activating chemistry, such as the nucleophilic substitutions described previously, is desired.
Reductive Pathways to Generate Altered Amine Derivatives
Reductive transformations are fundamental in the synthesis of this compound itself, typically involving the reduction of the nitro group of its precursor, N-(4-chloro-2-nitrophenyl)acetamide. This reduction is a crucial step that can be accomplished using a variety of methods, offering pathways to the final product and its analogues.
Common reductive methods include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
Metal-Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Metal-Free Reductions: More modern protocols utilize reagents like trichlorosilane for a metal-free reduction of the nitro group, which can be followed by acylation in a one-pot procedure to form the amide. researchgate.net
Table 2: Reductive Methods for Nitro Group Transformation
| Reagent/System | Conditions | Product from N-(4-chloro-2-nitrophenyl)acetamide |
| H₂, Pd/C | Methanol, Room Temperature | This compound |
| Fe, HCl | Ethanol/Water, Reflux | This compound |
| SnCl₂·2H₂O | Ethyl Acetate, Room Temperature | This compound |
| B₂(OH)₄ | Water | This compound |
These reductive pathways are highly efficient and tolerant of various functional groups, making them a cornerstone in the synthesis of this class of compounds.
Hydrolysis of the Amide Linkage under Controlled Conditions
The acetamide group of this compound can be cleaved through hydrolysis to yield 4-chloro-1,2-phenylenediamine. This reaction provides access to a key synthetic intermediate used in the formation of various heterocyclic systems. Amide hydrolysis is typically conducted under either acidic or basic conditions, with the application of heat to drive the reaction to completion. allen.in
Acidic Hydrolysis: The compound is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. allen.in
Basic Hydrolysis: The reaction is carried out by heating with a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. allen.in
While generally stable, amide bonds can exhibit unexpected instability under mildly acidic conditions, especially when certain structural features are present in the molecule. nih.govnih.gov However, for a simple N-aryl acetamide, vigorous conditions are typically required for complete hydrolysis. nih.govrsc.org
Table 3: Conditions for Amide Hydrolysis
| Conditions | Reagents | Product |
| Acidic | 6M HCl, 100°C | 4-chloro-1,2-phenylenediamine hydrochloride |
| Basic | 6M NaOH, 100°C | 4-chloro-1,2-phenylenediamine |
Condensation Reactions for Scaffold Elaboration
The primary amino group of this compound is a nucleophilic center that can readily participate in condensation reactions with various electrophiles, particularly carbonyl compounds. These reactions are a straightforward method for elaborating the molecular scaffold. For example, reaction with aldehydes or ketones under dehydrating conditions yields the corresponding Schiff bases (imines). These imine derivatives are versatile intermediates that can be used in further synthetic transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
Table 4: Condensation Reactions with Carbonyl Compounds
| Carbonyl Compound | Conditions | Product Class |
| Benzaldehyde | Toluene, Dean-Stark, cat. acid | N-(2-(benzylideneamino)-4-chlorophenyl)acetamide |
| Acetone | Methanol, Reflux | N-(4-chloro-2-(propan-2-ylideneamino)phenyl)acetamide |
| Cyclohexanone | Acetic Acid, Reflux | N-(4-chloro-2-(cyclohexylideneamino)phenyl)acetamide |
Cyclization and Heterocycle Formation (e.g., Thiazole (B1198619), Quinazolinone)
The structure of this compound and its hydrolysis product, 4-chloro-1,2-phenylenediamine, are excellent precursors for the synthesis of various fused heterocyclic systems. Nitrogen-containing heterocycles are of great interest due to their prevalence in biologically active compounds. researchgate.net
Quinazolinone Formation: Substituted 2-amino-4(1H)-quinazolinones can be synthesized from ortho-amino anilines. The hydrolysis product, 4-chloro-1,2-phenylenediamine, can be acylated and then cyclized to form benzimidazole (B57391) derivatives. For quinazolinone synthesis, the this compound can be reacted with reagents like isatoic anhydride or its derivatives to construct the quinazolinone core. nih.gov
Thiazole Formation: Thiazoles are important heterocyclic motifs found in many natural products and synthetic drugs. nih.gov The synthesis of a thiazole ring often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch synthesis). The amino group of this compound can be converted into a thiourea (B124793) derivative by reacting with an isothiocyanate. This thiourea can then undergo cyclization with an appropriate α-halocarbonyl to yield a substituted aminothiazole. For example, reaction with ethyl bromopyruvate would lead to a 2-aminothiazole-4-carboxylate derivative. researchgate.net
Table 5: Examples of Heterocycle Formation
| Starting Material | Reagent(s) | Heterocyclic Product |
| This compound | 1. Phenyl isothiocyanate2. Ethyl bromopyruvate | Substituted 2-aminothiazole (B372263) |
| 4-chloro-1,2-phenylenediamine | Formic Acid | 6-chloro-1H-benzo[d]imidazole |
| This compound | Substituted isatoic anhydride | Substituted 2-amino-4(1H)-quinazolinone |
These cyclization strategies demonstrate the utility of this compound as a building block for accessing complex and medicinally relevant heterocyclic scaffolds.
Advanced
Advanced synthetic methodologies provide efficient and novel routes to this compound and its analogues, often improving upon traditional methods by increasing yields, reducing steps, and allowing for greater molecular diversity. These approaches include multi-component reactions, innovative reductive processes, and the use of the target molecule as a key intermediate in the synthesis of complex heterocyclic systems.
Multi-component Reactions Incorporating the Acetamide Moiety
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. clockss.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov Several MCRs are particularly well-suited for the synthesis of molecules containing an acetamide moiety, such as this compound.
Prominent among these are isocyanide-based MCRs like the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, followed by a nucleophilic attack by the carboxylate anion and a final Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.org The versatility of the U-4CR allows for the incorporation of the acetamide group by selecting acetic acid as the carboxylic acid component.
Passerini Three-Component Reaction: The Passerini reaction, first reported in 1921, involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, using acetic acid as the carboxylic acid component would result in an α-acetoxy amide structure. While not directly forming the N-phenylacetamide backbone in one step, subsequent transformations could lead to the desired scaffold.
A hypothetical Ugi-type reaction for an analogue of this compound could involve the components listed in the table below.
| Component | Example Reactant | Role in Product Structure |
|---|---|---|
| Amine | 4-chloro-1,2-phenylenediamine | Forms the N-phenyl backbone and provides the amino group |
| Carbonyl | Formaldehyde | Provides the methylene (B1212753) bridge in the α-aminoacyl product |
| Carboxylic Acid | Acetic Acid | Forms the acetamide moiety |
| Isocyanide | tert-Butyl isocyanide | Forms the secondary amide group |
More complex MCRs have been developed for the direct synthesis of N-aryl acetamides. For instance, a four-component reaction of arylglyoxal monohydrate, Meldrum's acid, and anilines under microwave irradiation has been shown to efficiently produce N-aryl-2-(indol-3-yl)acetamides. clockss.org This protocol highlights the potential of MCRs to construct highly functionalized acetamide derivatives in a single step. clockss.orgresearchgate.net
Reductive Transamidation Approaches
Reductive amidation and transamidation strategies offer a direct and efficient pathway to N-aryl amides by utilizing nitroarenes as starting materials, thereby avoiding the handling of potentially toxic or unstable anilines. nih.gov This approach is particularly relevant for the synthesis of this compound, which could theoretically be derived from 5-chloro-2-nitroaniline or 1-chloro-2,4-dinitrobenzene precursors.
The core principle involves the in-situ reduction of a nitro group to an amine, which is then immediately acylated. This can be achieved through various catalytic systems, including both metal-catalyzed and metal-free methods.
A significant advancement in this area is the one-pot, metal-free reductive amidation of nitroarenes using trichlorosilane as the reducing agent. nih.gov In this process, the nitro group is reduced to generate a N-silylated amine intermediate. This intermediate is not isolated but is directly treated with an acylating agent, such as acetic anhydride, to form the desired N-aryl acetamide. The reaction proceeds in good to excellent yields and is operationally simple. nih.gov
Table of Reductive Amidation Methods for N-Aryl Amides
| Method | Key Reagents | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Metal-Free Reductive Amidation | Trichlorosilane (HSiCl₃), Acetic Anhydride | Nitroarene | One-pot, two-step protocol; avoids toxic anilines; inexpensive reagents. | nih.gov |
| Nickel-Catalyzed Reductive Coupling | Nickel catalyst, Zinc (reductant), TMSCl | Nitroarene, Ester | Direct amidation of unactivated esters; tolerates various functional groups. | epfl.ch |
| Single-Site Palladium Catalysis | Pd₁/NC catalyst, H₂ | Nitroarene, Acetic Acid | High conversion and selectivity; catalyst is stable and recyclable. | acs.org |
| Thioacetate Mediated Reductive Acetamidation | Thioacetic acid | Aryl nitro compound | One-step process; can be performed solvent-free. | researchgate.net |
These methods represent a greener and more efficient alternative to traditional amide synthesis, which often involves the condensation of an amine with a carboxylic acid using stoichiometric coupling agents that generate significant waste. acs.orgresearchgate.net The direct use of nitroarenes circumvents the need for a separate reduction step and purification of the intermediate aniline, streamlining the synthetic process. nih.govresearchgate.net
Use of Precursors for Thienopyridine Scaffolds
The this compound scaffold serves as a valuable precursor for the synthesis of more complex heterocyclic structures, particularly thienopyridines. Thienopyridines are bicyclic aromatic compounds containing a thiophene ring fused to a pyridine ring. This class of compounds is of significant interest in medicinal chemistry, with well-known examples acting as P2Y12 receptor antagonists in antiplatelet therapy. nih.govmdpi.com
The synthesis of a thienopyridine ring often involves the construction of a substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyridine ring. The Gewald reaction is a classic and versatile multi-component method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org
While this compound itself is not a direct substrate for the classical Gewald reaction, its structural motifs can be incorporated into precursors for similar cyclizations. A plausible synthetic strategy involves modifying the acetamide group to an α-cyanoacetamide. For example, the reaction of 4-chloro-1,2-phenylenediamine with ethyl cyanoacetate would yield N-(2-amino-4-chlorophenyl)-2-cyanoacetamide. This intermediate possesses the necessary functional groups—an activated methylene group adjacent to a nitrile—to participate in a Gewald-type reaction with a carbonyl compound and sulfur to construct the thiophene ring.
Proposed Reaction Scheme for Thienopyridine Synthesis
Formation of Cyanoacetamide Intermediate: 4-chloro-1,2-phenylenediamine + Ethyl cyanoacetate → N-(2-amino-4-chlorophenyl)-2-cyanoacetamide
Gewald Aminothiophene Synthesis: N-(2-amino-4-chlorophenyl)-2-cyanoacetamide + Ketone/Aldehyde + Elemental Sulfur + Base → Substituted 2-amino-N-(2-amino-4-chlorophenyl)thiophene-3-carboxamide
Intramolecular Cyclization: The resulting aminothiophene derivative can then undergo intramolecular cyclization, such as a Friedel-Crafts type reaction or other condensation, to form the fused pyridine ring, yielding a substituted thieno[2,3-b]pyridine derivative. The ortho-amino group on the phenyl ring is positioned to react with a carbonyl group or other electrophilic center on the thiophene ring to close the second ring of the thienopyridine system.
This approach leverages the core structure of this compound as a foundational block for building more elaborate and pharmaceutically relevant heterocyclic scaffolds. nih.gov
Advanced Structural Elucidation and Conformational Analysis
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural confirmation of N-(2-amino-4-chlorophenyl)acetamide and its analogues. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis
In the ¹³C NMR spectrum of these analogues, distinct signals are observed for the carbonyl carbon of the acetamide (B32628) group, the methyl carbon, and the aromatic carbons. For this compound, the introduction of an amino group at the ortho position is expected to significantly influence the chemical shifts of the adjacent aromatic protons and carbons due to its electron-donating nature.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acetamide Analogues
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide google.com | ¹H | 8.17 (NH) | s |
| ¹H | 7.29 (aryl-H) | d, J = 8.9 Hz | |
| ¹H | 7.04 (aryl-H) | d, J = 8.9 Hz | |
| ¹H | 1.79 (COCH₃) | s | |
| N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide google.com | ¹³C | 168.6 (C=O) | |
| ¹³C | 137.8 (aryl-C) | ||
| ¹³C | 126.5 (aryl-C) | q, J = 33.5 Hz | |
| ¹³C | 25.0 (COCH₃) | ||
| 2-(2-Amino-6-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl) acetamide | ¹³C | 164.9 (C=O) | |
| ¹³C | 158.4 (C-2) |
Note: This table presents data for analogue compounds to illustrate expected spectral regions. s = singlet, d = doublet, q = quartet.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Characteristic Band Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In derivatives of this compound, characteristic absorption bands confirm the molecular structure. The carbonyl (C=O) stretching vibration of the amide group is typically observed as a strong peak in the region of 1630-1695 cm⁻¹. The N-H stretching vibrations of the primary amine and the secondary amide appear in the range of 3200-3500 cm⁻¹. Aromatic C=C stretching vibrations are found around 1500-1600 cm⁻¹, while C-H bending vibrations also contribute to the spectral fingerprint. The presence of the C-Cl bond is indicated by stretching vibrations in the lower frequency region of the spectrum.
Table 2: Characteristic FTIR Absorption Bands for Acetamide Analogues
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretching | ~3331-3464 | |
| Amine N-H | Stretching | ~3253-3430 | |
| Carbonyl (C=O) | Stretching | ~1631-1727 | |
| Aromatic C=C | Stretching | ~1561-1592 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of a compound and provides structural information through analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₉ClN₂O, which corresponds to a monoisotopic mass of approximately 184.04 Da. The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an isotopic peak [M+2]⁺ with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
The fragmentation of related acetamide structures typically involves cleavage of the amide bond. For this compound, this would likely lead to the formation of characteristic fragment ions, such as the 2-amino-4-chlorophenylaminium cation and the acetyl cation. Further fragmentation could involve the loss of neutral molecules like carbon monoxide (CO).
Single Crystal X-ray Diffraction Studies of Analogues and Derivatives
Single crystal X-ray diffraction provides definitive information on the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. While a crystal structure for this compound itself is not described in the provided sources, extensive studies on its analogues offer significant insights into its likely molecular geometry and packing.
Determination of Molecular Geometry and Bond Parameters
Studies on compounds like 2-(4-chlorophenyl)acetamide (B2998473) and 2-chloro-N-(4-hydroxyphenyl)acetamide reveal key geometric parameters. The acetamide group itself is generally planar or nearly planar. Bond lengths and angles within the phenyl ring and the acetamide moiety are consistent with standard values for sp² and sp³ hybridized atoms. For example, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is nearly planar. Intermolecular hydrogen bonds, particularly N—H⋯O interactions between the amide groups, are a dominant feature in the crystal packing of these types of molecules, often forming chains or layered structures.
Conformational Analysis: Torsion Angles and Planarity Deviations
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-chlorophenyl)acetamide |
| N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide |
| 2-(2-Amino-6-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl) acetamide |
| 2-(4-chlorophenyl)acetamide |
| 2-chloro-N-(4-hydroxyphenyl)acetamide |
| 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Assessment of Intramolecular Interactions (e.g., C–H···O, N–H···Cl Contacts)
The conformation and stability of this compound are influenced by various non-covalent intramolecular interactions. These interactions, primarily hydrogen bonds, arise from the specific arrangement of functional groups within the molecule, including the phenyl ring, the amino group, the chloro-substituent, and the acetamide side chain. While direct crystallographic data for this compound is not extensively detailed in available research, analysis of closely related N-arylacetamides provides significant insight into the types of interactions that likely govern its three-dimensional structure. iucr.org
Studies on analogous compounds confirm the prevalence of intramolecular hydrogen bonds that stabilize the molecular conformation. nih.gov For instance, weak C–H···O hydrogen bonds are commonly observed where a hydrogen atom from the aromatic ring interacts with the carbonyl oxygen of the acetamide group. iucr.org This type of interaction forms a six-membered ring structure, referred to as an S(6) graph-set motif, which contributes to the planarity and rigidity of that molecular segment. iucr.org
Table 1: Examples of Intramolecular Interactions in Related Acetamide Compounds
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | C–H···O | Forms an S(6) graph-set motif. | iucr.org |
| 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide | N–H···O and C–H···O | Links molecules into a chain of rings. | nih.govresearchgate.net |
| 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide | N–H···N, C–H···N, C–H···O | Links molecules into complex sheets. | nih.govst-andrews.ac.uk |
Elemental Compositional Analysis
The elemental composition of this compound is a fundamental characteristic that confirms its atomic makeup and molecular weight. The established molecular formula for the compound is C₈H₉ClN₂O. uni.lunih.gov Based on this formula, the calculated molecular weight is approximately 184.62 g/mol . uni.lu
Elemental analysis, typically involving combustion analysis, is a standard method to experimentally verify the empirical formula of a synthesized compound. For related acetamides, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, elemental analysis results are reported to confirm their successful synthesis, with the found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) closely matching the theoretically calculated values. nih.govst-andrews.ac.uk
The theoretical elemental composition of this compound, derived from its molecular formula and the atomic masses of its constituent elements, is detailed below.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage by Mass (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 52.05% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.91% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.20% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.17% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.67% |
| Total | 184.626 | 100.00% |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Reaction Pathway Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the course of chemical reactions. rsdjournal.orgnih.gov These methods allow for the detailed exploration of reaction mechanisms and the optimization of reaction conditions without the need for extensive empirical experimentation.
The synthesis of N-(2-amino-4-chlorophenyl)acetamide typically involves the nucleophilic acyl substitution of a diamine precursor. smolecule.com Computational models can elucidate the step-by-step mechanism of this transformation. DFT calculations can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net
For the acetylation of 2-amino-4-chloroaniline, the reaction mechanism proceeds via a tetrahedral intermediate. smolecule.com Quantum chemical calculations can determine the geometry and energy of this intermediate and the high-energy transition states leading to its formation and collapse. The activation energies calculated for these steps help in understanding the reaction kinetics. researchgate.net Studies on similar acetamide (B32628) syntheses show that methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately model these pathways. researchgate.netresearchgate.net
Table 1: Theoretical Data for a Model Acetylation Reaction Pathway
| Stage | Description | Calculated Parameter | Illustrative Value |
| Reactants | 2-amino-4-chloroaniline + Acetylating Agent | Initial Energy | 0.0 kcal/mol (Reference) |
| Transition State 1 | Formation of Tetrahedral Intermediate | Activation Energy (Ea1) | 15-20 kcal/mol |
| Intermediate | Tetrahedral Adduct | Relative Stability | -5 to -10 kcal/mol |
| Transition State 2 | Elimination of Leaving Group | Activation Energy (Ea2) | 18-25 kcal/mol |
| Products | This compound + Byproduct | Final Energy | -15 to -20 kcal/mol |
Note: Values are illustrative, based on DFT calculations for similar nucleophilic acyl substitution reactions.
Theoretical models are highly effective in predicting how environmental factors influence reaction outcomes. The choice of solvent is critical in the synthesis of acetamides. smolecule.com Computational studies can simulate the reaction in various solvents (e.g., polar aprotic vs. nonpolar) to predict their effect on reaction rates and transition state stabilization. smolecule.comtandfonline.com
Polar aprotic solvents like dimethylformamide (DMF) are often shown to enhance reaction rates by stabilizing charged intermediates and transition states. smolecule.com Time-dependent DFT (TD-DFT) calculations can be performed in different solvent models to predict changes in the electronic structure and reactivity of the molecule, helping to select the optimal solvent for synthesis. researchgate.net Temperature effects can also be modeled by incorporating thermodynamic calculations to determine how changes in enthalpy and entropy affect the Gibbs free energy of the reaction at different temperatures.
Retrosynthetic Analysis and In Silico Pathway Design
In silico retrosynthetic analysis is a computational approach for designing efficient synthesis routes. researchgate.net For this compound, this process involves computationally breaking the molecule down into simpler, commercially available precursors. mdpi.com
The primary disconnection points in the target molecule are the amide C-N bond and the bonds forming the aromatic ring system. A typical retrosynthetic analysis would suggest the following pathway:
Disconnection 1 (Amide Bond): The amide bond is disconnected, leading to 4-chloro-1,2-phenylenediamine and an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride). This step is based on the well-established chemistry of amide synthesis.
Disconnection 2 (Amine and Chloro Groups): Further disconnection of 4-chloro-1,2-phenylenediamine might lead back to a simpler dichlorobenzene or nitrochlorobenzene precursor, involving reactions like nitration, reduction, and amination.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological target, typically a protein or enzyme. researchgate.net These studies are foundational in drug discovery and help to explain the potential biological activity of compounds like this compound. The process involves generating a 3D model of the compound and "docking" it into the binding site of a target protein to calculate a binding affinity score and visualize the interactions.
While specific docking studies for this compound are not widely published, research on structurally similar chloroacetamides and phenylacetamides provides a strong basis for predicting its potential interactions. nih.govnih.gov These studies reveal that the acetamide group, the amino group, and the chlorophenyl ring can all participate in crucial binding interactions.
Table 2: Predicted Biological Interactions from Docking Studies of Analogous Compounds
| Interaction Type | Molecular Feature Involved | Potential Target Amino Acid Residues | Predicted Biological Relevance |
| Hydrogen Bonding | Amide N-H and C=O, Amino -NH2 | Asp, Glu, Ser, Thr | Enzyme inhibition, Receptor binding nih.gov |
| Hydrophobic Interactions | Chlorophenyl Ring | Leu, Val, Ile, Phe | Binding pocket stabilization nih.gov |
| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Enhanced binding affinity and specificity |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | Interaction with aromatic residues in the active site nih.gov |
Docking studies on related compounds have explored their potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase, or as antidepressant agents. nih.govnih.gov The binding energies from these simulations, often in the range of -7.9 to -9.8 kcal/mol, suggest stable interactions within the target's active site. nih.gov
Computational Analysis of Supramolecular Assemblies
The way molecules arrange themselves in the solid state is governed by a network of non-covalent intermolecular interactions. Computational analysis is essential for understanding and quantifying these forces, which dictate the crystal structure and physical properties of the compound.
Crystal structure analyses of related C,N-disubstituted acetamides reveal the prevalence of specific intermolecular interactions that create stable, extended networks. nih.govst-andrews.ac.uk The most common interactions include N—H⋯O hydrogen bonds, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor, often forming chains or sheets. nih.govnih.govresearchgate.net
Computational methods can precisely evaluate the energetics and geometries of these interactions:
Energy Framework Calculations: Using methods like PIXEL or dispersion-corrected DFT (DFT-D), the interaction energies between pairs of molecules in the crystal can be calculated. acs.org These calculations separate the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces driving supramolecular assembly. acs.org For example, studies on similar crystals show that dispersion and Coulombic forces are often the dominant attractive contributions. acs.org
In structures analogous to this compound, N—H⋯O hydrogen bonds and π–π stacking between aromatic rings are significant stabilizing features. nih.govnih.gov The presence of the chlorine atom can also lead to C—Cl⋯π interactions, further influencing the crystal packing. nih.govst-andrews.ac.uk
Topological Analysis using Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density distribution in molecular systems to characterize chemical bonding and intermolecular interactions. rsc.orgresearchgate.net This approach, grounded in the topology of the electron density, ρ(r), allows for a rigorous definition of atoms, bonds, and molecular structure. vu.nl Key to this analysis is the identification of bond critical points (BCPs), which are points along the bond path between two interacting atoms where the electron density is at a minimum. researchgate.net
The properties of the electron density at these BCPs, such as the value of the electron density itself (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide critical insights into the nature of the chemical interaction. For this compound, a theoretical QTAIM analysis would reveal the characteristics of its intramolecular and potential intermolecular interactions.
For covalent bonds within the molecule, such as the C-C bonds of the phenyl ring, the C-N bonds of the amino and acetamido groups, and the C=O bond of the amide, the electron density at the BCP is expected to be high, with a negative Laplacian (∇²ρ(r)BCP < 0). This indicates a shared-shell interaction, characteristic of covalent bonding, where electron density is concentrated in the internuclear region.
In the context of intermolecular interactions, which are crucial for understanding the crystal packing and solid-state behavior of the compound, QTAIM can characterize non-covalent contacts like hydrogen bonds. For this compound, potential intermolecular hydrogen bonds could form between the amino group (N-H) as a donor and the carbonyl oxygen (C=O) of a neighboring molecule as an acceptor. Similarly, the amide N-H can act as a hydrogen bond donor. The QTAIM criteria for a hydrogen bond include the presence of a bond path between the hydrogen donor and acceptor atoms, a low electron density at the BCP, and a positive Laplacian (∇²ρ(r)BCP > 0). rsc.org A positive Laplacian signifies a closed-shell interaction, typical of hydrogen bonds and other non-covalent forces, where the electron density is depleted in the interatomic region. rsc.org
Furthermore, weaker intermolecular contacts, such as C-H···π, C-H···Cl, and π-π stacking interactions, can also be identified and characterized by QTAIM. chemrxiv.org The analysis provides a quantitative measure of the strength and nature of these interactions based on the topological properties of the electron density. researchgate.net
A theoretical QTAIM analysis for this compound would involve optimizing the geometry of a single molecule and, more importantly, a cluster of molecules as they would appear in a crystal lattice. The electron density would then be calculated using a high-level quantum mechanical method, and the topology of this density would be analyzed to identify all critical points and bond paths. The table below summarizes the expected topological parameters for different types of interactions in the molecule.
| Interaction Type | Expected ρ(r)BCP (a.u.) | Expected ∇²ρ(r)BCP (a.u.) | Nature of Interaction |
|---|---|---|---|
| C-C (aromatic) | High | Negative | Covalent |
| C-N | High | Negative | Covalent |
| C=O | Very High | Negative | Covalent |
| N-H···O (Hydrogen Bond) | Low | Positive | Closed-shell (Electrostatic) |
| C-H···Cl | Very Low | Positive | Closed-shell (Weak) |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govmdpi.com By partitioning the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic densities) dominates over the sum of all other promolecules, it provides a unique surface for each molecule within the crystal. This surface is color-mapped with various properties, most commonly the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.
For this compound, a Hirshfeld surface analysis would provide a detailed picture of the molecular packing and the relative importance of different types of intermolecular interactions. The d_norm surface would reveal close contacts as red regions, indicating interactions that are shorter than the van der Waals radii of the participating atoms, such as strong hydrogen bonds.
A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their significance in the crystal packing.
Based on studies of similar acetanilide (B955) and chloro-substituted aromatic compounds, the following intermolecular contacts would be expected to play a significant role in the crystal structure of this compound northeastern.eduresearchgate.net:
O···H/H···O Contacts: These would primarily represent the N-H···O hydrogen bonds between the amide and amino groups and the carbonyl oxygen of adjacent molecules. These are typically strong interactions and would appear as sharp spikes in the fingerprint plot.
H···H Contacts: Given the abundance of hydrogen atoms on the aromatic ring and the acetyl group, these contacts, representing van der Waals forces, are expected to cover a large portion of the molecular surface.
Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces the possibility of weak C-H···Cl hydrogen bonds or other dipole-dipole interactions, which would be visible in the fingerprint plot.
N···H/H···N Contacts: These contacts would arise from the interactions involving the amino and amide nitrogen atoms with hydrogen atoms of adjacent molecules.
The following interactive table provides a hypothetical breakdown of the percentage contributions of these intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous structures.
| Intermolecular Contact | Hypothetical Contribution (%) | Associated Interaction Type |
|---|---|---|
| H···H | 35 - 45% | Van der Waals forces |
| O···H/H···O | 20 - 30% | N-H···O Hydrogen Bonding |
| C···H/H···C | 15 - 25% | Weak C-H···π and other C-H interactions |
| Cl···H/H···Cl | 5 - 10% | Weak Hydrogen Bonding/Dipole-Dipole |
| N···H/H···N | 3 - 8% | Weak Hydrogen Bonding |
| Other (C···C, C···N, etc.) | < 5% | Van der Waals/π-stacking |
pKa Determination of Ionizable Moieties through Spectroscopic and Computational Approaches
The pKa value is a critical physicochemical parameter that quantifies the acidity or basicity of an ionizable group in a molecule. mrupp.info For this compound, there are two primary ionizable moieties: the aromatic amino group (-NH₂) and the acetamido group (-NHCOCH₃). Determining their respective pKa values is essential for understanding the molecule's behavior in different pH environments.
Spectroscopic Approaches
Spectrophotometric titration is a widely used experimental method for pKa determination. dtic.milscirp.org This technique relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By recording the absorbance of a solution of the compound at various pH values, a titration curve can be generated. scirp.org The pKa can then be determined from the inflection point of this curve or by analyzing the absorbance data at a wavelength where the difference in absorbance between the acidic and basic forms is maximal. acs.org For this compound, the aromatic chromophore would allow for sensitive UV detection, making this method suitable. The pKa of the anilinic amino group would likely be determined in this manner, as its protonation state significantly affects the electronic structure of the phenyl ring. The pKa of the amide group is generally much higher and may be more challenging to determine accurately using this method in aqueous solutions. drugfuture.com
Computational Approaches
Computational chemistry provides powerful tools for predicting pKa values. mdpi.comnih.gov These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. acs.orgresearchgate.net A thermodynamic cycle is often employed, which separates the process into gas-phase deprotonation and the solvation energies of the protonated and deprotonated species.
The accuracy of computational pKa prediction is highly dependent on the chosen theoretical level (e.g., Density Functional Theory with functionals like B3LYP or M06-2X) and the model used to describe the solvent. mdpi.comresearchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), are common, but for greater accuracy, a hybrid approach that includes a few explicit solvent molecules in the first solvation shell can be employed. nih.gov
For this compound, the pKa of the primary amino group is influenced by the electron-withdrawing effects of the chloro and acetamido substituents. The pKa of the acetamido group is expected to be significantly different from that of the amino group due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The literature value for the pKa of the conjugate acid of N-phenylacetamide is around 0.5, indicating it is a very weak base. chembk.comwikipedia.org The pKa of the amide N-H proton is much higher, with acetanilide having a pKa of around 13.0 for the loss of the amide proton. drugfuture.com
The table below presents estimated pKa values for the ionizable groups in this compound based on literature values for similar compounds and the expected electronic effects of the substituents.
| Ionizable Group | Process | Estimated pKa | Method of Estimation |
|---|---|---|---|
| Aromatic Amino (-NH₂) | Protonation (R-NH₂ + H⁺ ⇌ R-NH₃⁺) | 3.0 - 4.0 | Comparison with substituted anilines |
| Acetamido (-NHCOCH₃) | Protonation (R-NHCOCH₃ + H⁺ ⇌ R-NH₂⁺COCH₃) | ~ 0.5 | Based on pKa of N-phenylacetamide chembk.comwikipedia.org |
| Acetamido (-NHCOCH₃) | Deprotonation (R-NHCOCH₃ ⇌ R-N⁻COCH₃ + H⁺) | > 13 | Based on pKa of acetanilide drugfuture.com |
Chemical Reactivity and Mechanistic Insights
Reaction Mechanisms of Oxidation Processes
The oxidation of N-(2-amino-4-chlorophenyl)acetamide can proceed through several pathways, primarily involving the electron-rich amino group and the aromatic ring. The primary amino group is particularly susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.
One common oxidation mechanism for aromatic amines involves the formation of a radical cation intermediate through single-electron transfer (SET). This radical cation can then undergo further reactions, such as dimerization or coupling, to form complex polymeric structures. For instance, oxidation with strong oxidizing agents can lead to the formation of colored quinone-imine structures.
In the context of related compounds like 2-amino-4-chlorophenol, oxidation can lead to the formation of phenoxazine (B87303) dyes. A similar pathway could be envisaged for this compound, where intermolecular coupling following oxidation could occur.
Detailed Understanding of Reduction Pathways
The reduction of aromatic systems containing nitro groups is a fundamental process in organic synthesis, often employed to prepare aromatic amines. While this compound already possesses an amino group, understanding the reduction pathways of its nitro precursor, N-(4-chloro-2-nitrophenyl)acetamide, provides insight into its synthesis and potential side reactions.
The reduction of a nitro group to an amine typically proceeds through a series of intermediates. researchgate.net Common reducing agents for this transformation include metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst). researchgate.net
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. Stepwise reduction occurs, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.
Table 1: Proposed Intermediates in the Reduction of N-(4-chloro-2-nitrophenyl)acetamide
| Step | Intermediate | Chemical Name |
| 1 | Nitro Compound (Starting Material) | N-(4-chloro-2-nitrophenyl)acetamide |
| 2 | Nitroso Intermediate | N-(4-chloro-2-nitrosophenyl)acetamide |
| 3 | Hydroxylamine Intermediate | N-(4-chloro-2-hydroxylaminophenyl)acetamide |
| 4 | Amine Product | This compound |
Selective reducing agents like sodium borohydride (B1222165) in the presence of a catalyst have also been used for the reduction of nitroarenes to amines. researchgate.net The choice of reducing agent and conditions is crucial to avoid the reduction of other functional groups, such as the amide carbonyl or the aromatic chlorine.
Nucleophilic Aromatic and Aliphatic Substitution Mechanisms
Nucleophilic Acyl Substitution:
The amide functionality in this compound can undergo nucleophilic acyl substitution, although amides are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate can expel the leaving group. youtube.com
The mechanism can be catalyzed by either acid or base. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, a stronger nucleophile (e.g., hydroxide) attacks the carbonyl carbon directly. youtube.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is generally difficult. The presence of strong electron-donating groups (the amino and acetamido groups) on the ring makes it electron-rich and thus less susceptible to attack by nucleophiles. For an SNAr reaction to occur readily, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). In this molecule, the activating groups are not in the ideal positions to facilitate the departure of the chloride ion.
However, under harsh conditions (e.g., high temperature and pressure with a strong nucleophile), substitution of the chlorine atom may be possible. The mechanism would involve the formation of a transient, negatively charged Meisenheimer complex.
Kinetics and Thermodynamics of Amide Hydrolysis
The hydrolysis of the amide bond in this compound to yield 4-chloro-1,2-phenylenediamine and acetic acid is a key reaction, particularly in understanding its stability and degradation. Amide hydrolysis can be catalyzed by acid or base, or it can occur under neutral conditions, especially at elevated temperatures. psu.edu
The reaction is typically first-order with respect to the amide and the catalyst (acid or base). psu.edu The mechanism generally follows the principles of nucleophilic acyl substitution.
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is followed by proton transfer and elimination of the amine as a leaving group.
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is often facilitated by protonation from the solvent (water).
Studies on similar N-substituted amides have shown that the rate of hydrolysis is sensitive to the pH and the steric and electronic nature of the substituents on the amide. psu.edunih.gov The presence of the amino and chloro substituents on the phenyl ring will influence the electronic environment of the amide bond and thus affect the kinetics of hydrolysis. For instance, the electron-donating amino group may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of hydrolysis compared to an unsubstituted N-phenylacetamide.
Table 2: General Factors Influencing Amide Hydrolysis Kinetics
| Factor | Effect on Rate | Mechanistic Rationale |
| pH | Rate increases at low and high pH. psu.edu | Acid or base catalysis increases the electrophilicity of the carbonyl carbon or provides a stronger nucleophile. psu.edu |
| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction to overcome the energy barrier. psu.edu |
| Substituents | Electron-withdrawing groups on the acyl or N-aryl part generally increase the rate. | Enhance the electrophilicity of the carbonyl carbon. |
| Solvent | Polar protic solvents can stabilize the transition state. | Water can act as both a nucleophile and a proton source/sink. nih.gov |
Mechanisms of Condensation and Cycloaddition Reactions
The 1,2-diamine structure implicit in the this compound (after potential hydrolysis or as a starting material) is a key motif for condensation reactions. Specifically, the ortho-phenylenediamine moiety can react with various carbonyl-containing compounds to form heterocyclic systems.
A prominent example is the condensation with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) or carboxylic acids and their derivatives to form quinoxalines or benzimidazoles, respectively.
Mechanism of Benzimidazole (B57391) Formation (by condensation with a carboxylic acid):
Nucleophilic Attack: One of the amino groups of the ortho-phenylenediamine attacks the carbonyl carbon of the carboxylic acid.
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Dehydration: Elimination of a water molecule leads to the formation of an N-acyl intermediate.
Intramolecular Cyclization: The second amino group attacks the amide carbonyl carbon in an intramolecular fashion.
Second Dehydration: Elimination of another water molecule from the resulting cyclic intermediate yields the aromatic benzimidazole ring.
Analogously, this compound itself, with its free primary amino group, can participate in condensation reactions. For instance, reaction with aldehydes or ketones can form Schiff bases (imines) at the primary amino group.
Cycloaddition reactions involving this compound are less common. However, the aromatic ring could potentially participate in Diels-Alder-type reactions under specific conditions, although the aromaticity of the benzene (B151609) ring makes this energetically unfavorable. More plausible are cycloaddition reactions involving intermediates formed from the primary amine, such as in situ generated imines, which could then react with suitable dienes or dienophiles.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block for Synthesis of Complex Organic Architectures
N-(2-amino-4-chlorophenyl)acetamide is recognized as a crucial intermediate and strategic building block in the synthesis of elaborate organic molecules. Its structure is particularly amenable to diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse compounds from a common starting material. mdpi.com The presence of two distinct amine functionalities—a primary amine and an amide—allows for sequential and regioselective reactions. For instance, the more nucleophilic primary amine can be selectively reacted while the less reactive acetamido group remains protected, only to be potentially hydrolyzed or modified in a later step. smolecule.com
This dual functionality makes it a valuable precursor for pharmaceutical compounds and other complex targets. Researchers can leverage the primary amine for cyclization reactions to form heterocyclic rings or for nucleophilic substitution and addition reactions. The acetamido group, in turn, can direct the regioselectivity of electrophilic aromatic substitution reactions or be hydrolyzed to reveal a second primary amine, opening pathways to symmetrical or unsymmetrical derivatives. smolecule.com This strategic utility is analogous to how other substituted amino-acetophenones are employed as starting blocks for the synthesis of natural product analogs. mdpi.com
Precursor for Bioactive Heterocyclic Systems (e.g., Quinoline (B57606), Indolinone, Thiazole (B1198619) Derivatives)
The ortho-phenylenediamine-like structure of this compound makes it an ideal starting point for the synthesis of various fused heterocyclic systems that form the core of many biologically active compounds.
Quinoline Derivatives: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. nih.gov Classical quinoline syntheses, such as the Friedländer and Combes reactions, often utilize ortho-aminoaryl carbonyl compounds or 1,3-dicarbonyl compounds with anilines. The structure of this compound, containing an ortho-aminoaryl moiety, makes it a potential substrate for such cyclization reactions to form substituted quinolines and quinolones, which are known to possess a wide range of biological activities including antitumor and anti-inflammatory properties. sapub.org For example, 2-aryl-4-quinolones, which are close analogs of flavones, have been extensively investigated as anticancer agents and can be synthesized from related aminophenone starting blocks. mdpi.com
Indolinone Derivatives: The indolinone core is another critical scaffold in drug discovery. A common route to substituted indolinones involves the cyclization of intermediates derived from anilines. For example, a related compound, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, serves as a direct precursor to 5-chloroisatin, which can then be reduced to 5-chloro-2-indolinone. nih.gov This established synthetic pathway highlights the potential of this compound to be used in similar Sandmeyer-type cyclizations or other modern synthetic methods to generate novel, substituted 2-indolinone derivatives.
Thiazole Derivatives: The compound is a well-established precursor for thiazole-containing molecules. The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-halocarbonyl compound with a thioamide, provides a direct route to utilize this building block. The primary amino group of this compound can be converted into a thiourea (B124793) derivative, which can then undergo cyclocondensation to form a 2-aminothiazole (B372263) ring. This approach has been used to synthesize a variety of 2-amino-4-p-chlorophenylthiazole derivatives, which have been investigated for their anti-inflammatory and immunosuppressive activities. nih.gov
| Heterocyclic System | Synthetic Strategy | Potential Biological Activity | Reference |
|---|---|---|---|
| Quinolines | Potential substrate for Friedländer or Combes synthesis via its o-aminoaryl moiety. | Antitumor, Anti-inflammatory | mdpi.comsapub.org |
| Indolinones | Potential for Sandmeyer-type cyclization, analogous to synthesis of 5-chloro-2-indolinone from related acetamides. | Kinase inhibition, Anticancer | nih.gov |
| Thiazoles | Hantzsch synthesis via a thiourea intermediate derived from the primary amine. | Anti-inflammatory, Immunosuppressive | nih.gov |
Utility in the Development of Agrochemicals
The structural motifs present in this compound are also found in various agrochemicals. Substituted anilines and acetamides are common intermediates in the synthesis of pesticides and herbicides. A closely related compound, 4-chloro-2-aminophenol, is a vital intermediate for producing more than ten different pesticide compounds. google.com Furthermore, other acetamide (B32628) derivatives serve as key intermediates in the synthesis of modern insecticides, such as fluralaner. This precedent suggests that this compound could be a valuable intermediate for new agrochemicals, where the specific substitution pattern could be tailored to achieve desired efficacy and selectivity. google.com
Exploration in New Material Development based on Aromatic and Functional Group Interactions
The development of new materials often relies on controlling intermolecular forces to create specific supramolecular architectures. This compound possesses several functional groups capable of forming strong and directional non-covalent interactions. smolecule.com The primary amine and the amide group are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These groups can participate in extensive hydrogen-bonding networks, which can dictate the packing of molecules in the solid state to form well-ordered structures like sheets or layers. nih.gov
Additionally, the electron-rich aromatic ring can engage in π-π stacking interactions, which are crucial for the stability of many organic materials. smolecule.com The presence of both an electron-donating amino group and an electron-withdrawing chlorine atom on the phenyl ring creates an interesting electronic profile that could be exploited in the design of materials with specific optoelectronic properties. smolecule.com The combination of hydrogen bonding and aromatic interactions makes this compound a candidate for designing liquid crystals, organic semiconductors, or porous organic frameworks.
| Functional Group | Type of Interaction | Potential Application in Materials | Reference |
|---|---|---|---|
| Primary Amine (-NH₂) | Hydrogen Bond Donor | Formation of ordered supramolecular structures, polymer synthesis. | smolecule.comnih.gov |
| Amide (-NHC=O) | Hydrogen Bond Donor & Acceptor | Creation of robust hydrogen-bonded networks (e.g., sheets, tapes). | nih.gov |
| Aromatic Ring | π-π Stacking | Development of organic electronic materials, liquid crystals. | smolecule.com |
| Chloro Group (-Cl) | Halogen Bonding, Electronic Modification | Tuning of crystal packing and electronic properties. | smolecule.com |
Design of Functional Polymers and Nanostructures
The reactivity of this compound also lends itself to the design of advanced functional polymers and nanostructures. The primary amino group can serve as a monomeric unit in polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. By incorporating this molecule into a polymer backbone, its specific properties—such as its ability to form hydrogen bonds or its inherent electronic characteristics—can be imparted to the bulk material.
At the nanoscale, the self-assembly properties of this compound can be exploited. The directed hydrogen bonds and aromatic interactions could guide the spontaneous organization of molecules into well-defined nanostructures like nanofibers, nanoribbons, or vesicles in solution. Such self-assembled nanostructures are of great interest for applications in drug delivery, sensing, and catalysis. While direct synthesis of polymers from this specific compound is not widely documented, its potential is clear from its chemical nature and the established use of similar bifunctional monomers in polymer chemistry. smolecule.com
Supramolecular Chemistry and Crystal Engineering
Investigation of Intermolecular Hydrogen Bonding Patterns
The crystal structure of N-(2-amino-4-chlorophenyl)acetamide and related compounds is significantly influenced by a network of intermolecular hydrogen bonds. The amide functional group is a robust hydrogen-bonding motif, playing a crucial role in the formation of predictable supramolecular structures. nih.gov
Key hydrogen bonding interactions observed in the crystal lattices of similar acetamide (B32628) derivatives include:
N—H⋯O Hydrogen Bonds: This is a predominant interaction where the amide nitrogen acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. These interactions often lead to the formation of chains or dimers. For instance, in the crystal structure of 2,2,2-tribromo-N-(4-chlorophenyl)acetamide, intermolecular N—H⋯O hydrogen bonds link molecules into column-like chains. nih.gov Similarly, in N-(4-chlorophenyl)-2,2-diphenylacetamide, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. researchgate.net
C—H⋯O and C—H⋯Cl Interactions: Weaker hydrogen bonds, such as those involving carbon as a hydrogen donor (C—H⋯O and C—H⋯Cl), also contribute to the stability of the crystal packing. researchgate.netresearchgate.net These interactions, though less energetic than conventional hydrogen bonds, are numerous and collectively play a significant role in defining the three-dimensional architecture.
Intramolecular Hydrogen Bonds: In addition to intermolecular interactions, intramolecular hydrogen bonds can also be present, influencing the conformation of the molecule. For example, an intramolecular N—H⋯O hydrogen bond can lead to the formation of a stable six-membered ring motif, designated as S(6). iucr.org
Table 1: Hydrogen Bonding Parameters in a Related Compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1N···O1 | 0.86(5) | 2.15(5) | 2.99(1) | 167(6) |
Data for 2,2,2-tribromo-N-(4-chlorophenyl)acetamide, a structurally related compound. nih.gov
Self-Assembly Processes and Ordered Supramolecular Architectures
The hydrogen bonding capabilities of this compound and its derivatives are fundamental to their self-assembly into well-defined supramolecular architectures. nih.gov The process of self-assembly is driven by the spontaneous organization of molecules through non-covalent interactions to form larger, ordered structures.
In the case of N-phenylamides, the NH···O=C interactions are a primary driving force for the formation of supramolecular assemblies. nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For example, studies on related N-phenylamides have shown that the interplay of strong N—H⋯O and weaker C—H⋯π interactions can lead to the formation of layered structures. nih.gov
The self-assembly process can be influenced by various factors, including:
Molecular Structure: The position and nature of substituents on the phenyl ring can affect the hydrogen bonding patterns and steric hindrance, thereby influencing the final supramolecular architecture.
Solvent: The solvent used for crystallization can play a critical role in the nucleation and growth of crystals, sometimes becoming incorporated into the crystal lattice. brieflands.com
Temperature and Concentration: These parameters can affect the kinetics and thermodynamics of the self-assembly process, potentially leading to the formation of different polymorphs or solvates.
The understanding of these self-assembly processes is crucial for the rational design of materials with specific topologies and functionalities.
Role in Crystal Lattice Stabilization and Polymorphism Studies
The stability of the crystal lattice of this compound and its analogs is a direct consequence of the network of intermolecular interactions. researchgate.net The cohesive forces provided by hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals interactions collectively stabilize the crystal packing.
Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical area of study in crystal engineering. google.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and bioavailability. The specific arrangement of molecules and the network of intermolecular interactions define a particular polymorphic form.
For this compound, the potential for polymorphism arises from the conformational flexibility of the molecule and the possibility of different hydrogen bonding arrangements. For instance, the torsion angle between the acetamide group and the phenyl ring can vary, leading to different molecular conformations that can pack in distinct ways. nih.gov The study of polymorphism in such compounds involves techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis to identify and characterize different crystalline forms. google.com
Development of Supramolecular Gels and Dispersions
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. hi.is The self-assembly process is typically driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Amide-containing compounds, including derivatives of this compound, are known to be effective LMWGs due to the strong and directional nature of the amide-amide hydrogen bonds. hi.is The self-assembly of these molecules into long, entangled fibers is responsible for the gelation of the solvent.
The development of supramolecular gels from this compound scaffolds could have potential applications in various fields. For example, these gels could be used as media for controlled crystal growth, as demonstrated with other LMWGs. hi.is The gel matrix can influence the nucleation and growth of crystals, sometimes leading to the selective crystallization of a particular polymorph.
Co-crystallization and Host-Guest Chemistry with this compound Scaffolds
Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a coformer) in a stoichiometric ratio within the same crystal lattice. brieflands.com This approach is widely used in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. turkjps.orgijper.org
The this compound scaffold, with its hydrogen bond donor and acceptor sites, is a suitable candidate for co-crystallization. By selecting appropriate coformers that can form complementary hydrogen bonds, it is possible to generate a wide range of co-crystals with tailored properties. The design of co-crystals is guided by the principles of crystal engineering and an understanding of supramolecular synthons, which are robust and predictable non-covalent interactions. brieflands.com
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. While this compound itself is not a typical host molecule, its self-assembled supramolecular architectures could potentially create cavities or channels capable of encapsulating smaller guest molecules. Furthermore, it could be incorporated into larger host molecules or metal-organic frameworks to act as a recognition site for specific guests. The study of host-guest systems involving this scaffold could lead to applications in areas such as separation, sensing, and catalysis.
Biological Activity Research and Molecular Mechanism Hypotheses
Enzyme Modulation and Inhibition Studies
Research into the direct enzymatic interactions of N-(2-amino-4-chlorophenyl)acetamide is an emerging field. While comprehensive studies on the parent compound are limited, investigations into its derivatives and related structures provide hypotheses about its potential biological roles. The core structure is recognized as a valuable scaffold in medicinal chemistry, suggesting its potential to interact with various biological targets. ontosight.ai
Identification of Specific Molecular Targets and Biochemical Pathways
The precise molecular targets for this compound have not been definitively established. However, the mechanism of action for this class of compounds is believed to involve interactions with specific biomolecules, which can include enzymes, cellular receptors, and nucleic acids (DNA/RNA), leading to the modulation of biochemical pathways. Research on structurally similar compounds and derivatives suggests several potential targets.
For instance, certain acetamide (B32628) derivatives have been investigated for their ability to inhibit enzymes involved in disease processes. ontosight.ai A study on novel phenylamino (B1219803) quinazolinone derivatives, which share a core structural element, identified tyrosinase as a potential enzyme target. nih.gov Specifically, derivatives like N-(3-Chlorophenyl)-2-(4-((4-(3-((2,4-dinitrophenyl)amino)-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide showed inhibitory activity against tyrosinase. nih.gov Other related molecules, such as N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl} acetamide, have been predicted to be inhibitors of Cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP2C19. drugbank.com These findings suggest that this compound and its derivatives could potentially influence metabolic and signaling pathways through enzyme inhibition.
Analysis of Effects on Enzyme Kinetics and Metabolic Flux
Detailed studies analyzing the specific effects of this compound on enzyme kinetics and metabolic flux are not extensively available in current literature. Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a cell, providing insight into the functional behavior of metabolic phenotypes after genetic or environmental changes. nih.gov
While direct MFA studies on this compound are lacking, research on its derivatives points toward mechanisms that would invariably alter metabolic pathways. For example, the inhibition of key enzymes, as suggested in the preceding section, would directly impact metabolic flux. Future research employing techniques like 13C-MFA could be instrumental in elucidating the precise intracellular effects of this compound, mapping how it may reroute metabolic pathways and providing a clearer understanding of its mechanism of action at a systems biology level. nih.gov
Research on Antimicrobial Properties of Derivatives
The this compound scaffold has served as a crucial starting point for the synthesis of various heterocyclic derivatives with significant antimicrobial properties. These derivatives have been tested against a wide range of pathogens, often showing efficacy comparable to standard antibiotics and antifungals. researchgate.netnih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In numerous studies, these compounds have been evaluated against clinically relevant strains.
For example, a series of quinazolinone derivatives showed significant activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov Similarly, thiazole (B1198619) derivatives have exhibited moderate to good activity against S. aureus and B. subtilis. researchgate.net Other research on N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives reported moderate activity against Klebsiella aerogenes, E. coli, S. aureus, and P. desmolyticum. researchgate.net The activity of these derivatives is often compared to standard drugs like ciprofloxacin, with some compounds showing comparable efficacy. researchgate.netnih.gov The presence of a halogenated phenyl ring is considered a key feature, as its lipophilicity may facilitate passage through the bacterial cell membrane. nih.gov
Interactive Table: Antibacterial Activity of this compound Derivatives
| Derivative Class | Bacterial Strain | Activity Level | Reference Standard | Source |
|---|---|---|---|---|
| Quinazolinone | Staphylococcus aureus (Gram +) | Significant | Ciprofloxacin | nih.gov |
| Quinazolinone | Bacillus subtilis (Gram +) | Significant | Ciprofloxacin | nih.gov |
| Quinazolinone | Escherichia coli (Gram -) | Significant | Ciprofloxacin | nih.gov |
| Thiazole | Staphylococcus aureus (Gram +) | Moderate | - | researchgate.net |
| Thiazole | Bacillus subtilis (Gram +) | Moderate | - | researchgate.net |
| Thiazole | Gram-negative bacteria | Low | - | researchgate.net |
| N-acetyl amino alcohol | Klebsiella aerogenes (Gram -) | Moderate | Ciprofloxacin | researchgate.net |
| N-acetyl amino alcohol | Escherichia coli (Gram -) | Moderate | Ciprofloxacin | researchgate.net |
| N-acetyl amino alcohol | Staphylococcus aureus (Gram +) | Moderate | Ciprofloxacin | researchgate.net |
| Oxadiazole | Salmonella typhi (Gram -) | Moderate to Good | Ciprofloxacin | bioline.org.br |
| Oxadiazole | Pseudomonas aeruginosa (Gram -) | Moderate to Good | Ciprofloxacin | bioline.org.br |
Antifungal Efficacy
In addition to antibacterial properties, derivatives incorporating the this compound structure have been evaluated for their antifungal potential. These studies have shown that certain derivatives possess significant efficacy against various fungal pathogens. researchgate.netnih.gov
Research has highlighted that some derivatives could be even more effective as antifungal agents than as antibacterial agents. researchgate.net For instance, quinazolinone and N-acetyl amino alcohol derivatives were tested against fungal species such as Candida albicans and Aspergillus flavus, showing moderate to significant activity comparable to the standard antifungal drug fluconazole. researchgate.netnih.gov Thiazole-based derivatives also demonstrated distinguished activity against C. albicans and Candida glabrata. researchgate.net
Interactive Table: Antifungal Activity of this compound Derivatives
| Derivative Class | Fungal Strain | Activity Level | Reference Standard | Source |
|---|---|---|---|---|
| Quinazolinone | Candida albicans | Significant | Fluconazole | nih.gov |
| N-acetyl amino alcohol | Aspergillus flavus | Moderate | Fluconazole | researchgate.net |
| N-acetyl amino alcohol | Candida albicans | Moderate | Fluconazole | researchgate.net |
| Thiazole | Candida albicans | Distinguished | - | researchgate.net |
| Thiazole | Candida glabrata | Distinguished | - | researchgate.net |
| Naphthopyran | Candida albicans | Good | Ketoconazole | researchgate.net |
Mechanism of Action against Microbial Targets
The precise mechanism of antimicrobial action for derivatives of this compound is multifaceted and depends on the specific structural modifications. However, several hypotheses have been proposed based on structure-activity relationships and molecular docking studies.
Investigation of Anticancer Potential in Cellular Models
Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines.
For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and tested for their cytotoxicity. Some of these compounds demonstrated notable activity against cancer cells. ijcce.ac.ir Similarly, other research has focused on synthesizing and evaluating the anticancer properties of 2-chloro- and 2,2-dichloroacetamides bearing a thiazole scaffold, which are structurally related to this compound. uran.ua
The anticancer activity of these compounds is often evaluated using in vitro assays, such as the MTT assay, which measures the metabolic activity of cells and thus their viability. nih.gov The results of these assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits the growth of 50% of the cancer cells. For example, certain phenylacetamide derivatives have shown significant cytotoxic effects against MCF-7, MDA-MB-468, and PC-12 cancer cell lines, with some derivatives exhibiting IC50 values in the micromolar range. tbzmed.ac.ir
The following table summarizes the anticancer activity of selected acetamide derivatives against various cancer cell lines:
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |
| Compound 5 | RAW 264.7 | 0.82 | researchgate.net |
| Compound 5 | HCT116 | 12.39 | researchgate.net |
It is important to note that while some acetamide derivatives show promise as anticancer agents, others may have limited activity. ontosight.ai The effectiveness of these compounds can be influenced by their chemical structure, and modifications to the structure can enhance their potency.
Exploration of Apoptotic Pathways and Tubulin Polymerization Inhibition
The mechanism by which this compound derivatives exert their anticancer effects is an active area of research. One of the key mechanisms being investigated is the induction of apoptosis, or programmed cell death, in cancer cells.
Studies have shown that some phenylacetamide derivatives can induce apoptosis through both the extrinsic and intrinsic pathways. tbzmed.ac.ir The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, while the extrinsic pathway is triggered by the binding of death ligands to receptors on the cell surface.
A key indicator of apoptosis is the activation of caspases, a family of proteases that play a crucial role in the execution of the apoptotic program. Research has demonstrated that certain phenylacetamide derivatives can lead to the activation of caspase-3, a key executioner caspase. tbzmed.ac.ir Furthermore, these compounds have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, and downregulate the expression of anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir The ratio of Bax to Bcl-2 is a critical determinant of whether a cell will undergo apoptosis.
Another important mechanism of action for some anticancer agents is the inhibition of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. nih.gov Some novel small molecules, structurally analogous to acetamide derivatives, have been shown to directly bind to tubulin and inhibit its polymerization, leading to the disruption of microtubule integrity in cancer cells. nih.gov
The following table summarizes the effects of selected acetamide derivatives on apoptotic pathways and tubulin polymerization:
| Compound/Derivative | Mechanism of Action | Effect | Reference |
| Phenylacetamide derivative 3d | Apoptosis | Upregulation of Bax and FasL RNA expression, activation of caspase-3 | tbzmed.ac.ir |
| PTC-028 (structural analog) | Tubulin Polymerization Inhibition | Disrupts tubulin integrity in myelodysplastic syndrome cells | nih.gov |
| 2-amino-N-(4-chlorophenyl)acetamide hydrochloride | Apoptosis | May induce apoptosis through modulation of the Bax/Bcl-2 ratio |
Assessment of Antiviral Activity, Including HIV-1 Reverse Transcriptase Inhibition
In addition to their anticancer potential, acetamide derivatives have also been investigated for their antiviral activity. A key target for antiviral drugs, particularly for the human immunodeficiency virus (HIV), is the enzyme reverse transcriptase (RT). nih.gov This enzyme is essential for the replication of the virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. nih.gov
Some studies have explored the potential of various compounds, including those with structures similar to this compound, to inhibit HIV-1 reverse transcriptase. For instance, research on fermented herbal concoctions has identified fractions with notable anti-HIV reverse transcriptase activity. nih.gov While not directly focused on this compound, these studies highlight the potential of screening diverse chemical entities for anti-HIV activity.
The search for novel HIV-1 RT inhibitors is an ongoing effort in medicinal chemistry. The discovery of new compounds with different modes of action is crucial to combat the emergence of drug-resistant viral strains. In silico studies, such as molecular docking, are often used to predict the binding affinity of potential inhibitors to the active site of the enzyme. nih.gov These computational methods can help to prioritize compounds for further experimental testing.
Although direct evidence for the anti-HIV-1 RT activity of this compound is not extensively documented in the provided search results, the broader context of antiviral research suggests that screening of diverse chemical libraries, including acetamide derivatives, remains a viable strategy for identifying new antiviral leads.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies aim to identify the key structural features required for their anticancer and other biological activities.
These studies typically involve synthesizing a series of related compounds with systematic modifications to their structure and then evaluating their biological potency. For example, researchers have synthesized and evaluated a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels. mdpi.com By varying the substituents on the aryl ring, they were able to determine the impact of these changes on the compound's activity.
In the context of anticancer activity, SAR studies on thiazole-containing acetamide derivatives have shown that the presence of electron-withdrawing groups, such as a bromine or chlorine atom, at specific positions on the phenyl ring can enhance the compound's antiproliferative and antimicrobial activities. nih.gov
The following table summarizes some key SAR findings for acetamide derivatives:
| Structural Modification | Effect on Biological Activity | Reference |
| Presence of electron-withdrawing group (e.g., -Br) at the para-position of the phenyl ring in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Improved antimicrobial and anticancer activities | nih.gov |
| Substitution on the western ring of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels | Benzene (B151609) and 4-chlorobenzene sulfonamides exhibited potency on par with the parent compound, while 4-methylbenzene sulfonamide was inactive. | nih.gov |
| Halogen substitution on the diphenyl rings of modafinil (B37608) analogs | Improved binding affinity for the dopamine (B1211576) transporter (DAT) and robust selectivity over the serotonin (B10506) transporter (SERT). | nih.gov |
These studies underscore the importance of specific structural features in determining the biological potency of this compound and its analogs. The insights gained from SAR studies are invaluable for the rational design of new and more effective therapeutic agents.
Neuropharmacological Research Avenues for Analogous Compounds
While the primary focus of the provided information is on the anticancer and antiviral potential of this compound and its derivatives, there is also evidence to suggest that analogous compounds may have applications in neuropharmacology.
For instance, some acetamide derivatives have been reported to possess anticonvulsant properties, indicating their potential for the treatment of neurological disorders such as epilepsy. The mechanism of action for this activity is thought to involve the modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) pathways.
Furthermore, research on modafinil, a wake-promoting agent with a 2-[(diphenylmethyl)sulfinyl]acetamide structure, and its analogs has provided insights into their effects on the central nervous system. nih.govnih.gov These studies have explored the structure-activity relationships of these compounds as dopamine uptake inhibitors, which has implications for the treatment of conditions such as narcolepsy and attention-deficit/hyperactivity disorder (ADHD). nih.gov
The investigation of N-aryl modafinil derivatives has also been undertaken to evaluate their psychobiological activity, including their effects on wakefulness, exploratory activity, and anxiety. nih.gov These studies highlight the potential for acetamide-based compounds to modulate various neuropharmacological targets.
While direct research on the neuropharmacological properties of this compound is limited in the provided context, the findings from studies on analogous compounds suggest that this could be a fruitful area for future investigation. The structural versatility of the acetamide scaffold makes it an attractive starting point for the design of new molecules with potential therapeutic applications in the field of neuroscience.
Future Research Directions and Emerging Paradigms
Elucidation of Underexplored Synthetic Routes and Green Chemistry Integration
While established methods for synthesizing N-(2-amino-4-chlorophenyl)acetamide exist, researchers are increasingly focused on developing novel, more efficient, and environmentally benign synthetic pathways. A key area of exploration is the use of one-pot, two-step protocols that can simplify the synthesis process and reduce waste. For instance, metal-free reduction of a nitro group followed by the addition of an anhydride (B1165640) presents a greener alternative to traditional methods. researchgate.net The development of heterogeneous catalysts that can be easily recovered and reused is another significant step towards sustainable synthesis. researchgate.net
Future research will likely focus on:
Catalyst Development: Designing highly efficient and reusable catalysts for the amidation process. researchgate.net
Solvent-Free Reactions: Exploring reactions under solvent-free conditions to minimize environmental impact. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave technology to accelerate reaction times and improve yields. nih.gov
One-Pot Syntheses: Developing more one-pot reactions to streamline the manufacturing process. researchgate.netmdpi.com
These advancements aim to make the production of this compound and its derivatives more cost-effective and sustainable.
Application of Advanced Spectroscopic Techniques for Dynamic Process Monitoring
To ensure the quality and efficiency of synthesizing this compound, advanced spectroscopic techniques are being employed for real-time monitoring of the reaction process. Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for characterizing the synthesized compounds. researchgate.netresearchgate.netdundee.ac.uk
Emerging trends in this area include:
In-line Spectroscopy: The use of in-line spectroscopic methods, such as Raman and near-infrared (NIR) spectroscopy, allows for continuous monitoring of the reaction without the need for sampling. mdpi.com This provides real-time data on reaction kinetics, conversion rates, and the formation of intermediates or byproducts.
Process Analytical Technology (PAT): The integration of these spectroscopic techniques into a PAT framework enables better process understanding and control, leading to improved product quality and consistency. mdpi.com
Fluorescence Spectroscopy: This highly sensitive and non-invasive technique is a cost-effective option for monitoring multiple components in real-time, even at low concentrations. mdpi.com
The following table summarizes some of the key spectroscopic techniques and their applications in monitoring the synthesis of this compound.
| Spectroscopic Technique | Application | Key Advantages |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of product formation. | Provides detailed structural information. researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure and purity assessment. | Offers comprehensive structural details. dundee.ac.uk |
| Raman Spectroscopy | In-line monitoring of molecular vibrations for real-time process control. | Non-invasive and provides molecular-level information. mdpi.com |
| Near-Infrared (NIR) Spectroscopy | Real-time analysis of chemical and physical properties. | Fast and can penetrate deeply into samples. |
| Fluorescence Spectroscopy | Highly sensitive detection of multiple components. | Cost-effective, non-invasive, and high sensitivity. mdpi.com |
Predictive Modeling and Artificial Intelligence in Compound Design and Optimization
The use of predictive modeling and artificial intelligence (AI) is revolutionizing the design and optimization of chemical compounds. acs.orgnih.govmdpi.com These computational tools can significantly accelerate the discovery of new derivatives of this compound with enhanced properties.
Key applications of AI in this field include:
Predicting Physicochemical Properties: AI algorithms can predict properties like solubility, bioavailability, and toxicity, helping to prioritize compounds with a higher likelihood of success. nih.gov
Virtual Screening: Machine learning models can screen vast virtual libraries of compounds to identify potential drug candidates with desired biological activities. nih.gov
Synthesis Planning: AI-powered tools can devise novel and efficient synthetic routes for target molecules. acs.org
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired characteristics. nih.gov
Integration of this compound in Functional Hybrid Materials
There is growing interest in incorporating this compound and its derivatives into functional hybrid materials. These materials, which combine the properties of organic and inorganic components, can exhibit novel functionalities with applications in various fields. The amino and acetamido groups of the molecule can act as ligands, binding to metal ions to form coordination complexes with unique catalytic or biological properties. mdpi.com
Future research in this area may explore:
Development of Novel Catalysts: Creating hybrid materials that act as highly selective and efficient catalysts for various chemical transformations.
Biocompatible Materials: Designing materials for biomedical applications, such as drug delivery systems or scaffolds for tissue engineering.
Sensors: Fabricating materials that can selectively detect specific analytes.
Deeper Mechanistic Investigations of Biological Activities
Derivatives of this compound have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govijcce.ac.irnih.govresearchgate.netirejournals.com However, the precise mechanisms by which these compounds exert their effects are often not fully understood.
Future research will need to focus on:
Target Identification: Identifying the specific cellular targets and pathways that these compounds interact with.
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how modifications to the chemical structure affect biological activity. nih.govnih.gov
Molecular Docking Studies: Using computational docking to predict the binding modes of these compounds with their biological targets. nih.govresearchgate.net
In Vivo Studies: Performing more extensive in vivo studies to evaluate the efficacy and safety of promising compounds in animal models. nih.gov
A deeper understanding of the mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. For instance, some acetamide (B32628) derivatives have been found to induce cell death in cancer cells through both apoptosis and autophagy. nih.gov
Exploration of Environmental and Catalytic Applications
Beyond its applications in medicine, this compound and its derivatives could have potential uses in environmental remediation and catalysis. The structural features of these compounds, such as the presence of nitrogen and chlorine atoms, could be exploited for these purposes.
Potential future research directions include:
Catalysis: Investigating the catalytic activity of metal complexes of this compound derivatives in various organic reactions. The synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) can be achieved through the reductive carbonylation of nitrobenzene (B124822) using a palladium-based catalyst. mdpi.com
Environmental Remediation: Exploring the use of these compounds or materials derived from them for the removal of pollutants from water or soil. The reduction of nitroarenes to amines, a key step in many industrial processes, can be catalyzed by selenium and activated carbon. researchgate.net
This research could lead to the development of novel and sustainable solutions for environmental challenges.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-amino-4-chlorophenyl)acetamide, and how is purity validated?
- Methodology : A common route involves coupling 2-amino-4-chlorophenylamine with acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K). Post-synthesis, extraction and recrystallization (e.g., from toluene) are used for purification .
- Purity Validation : Melting point determination (lit. range 155–162°C for analogous chloro-acetamides) and spectroscopic techniques (NMR, FT-IR) confirm identity. High-performance liquid chromatography (HPLC) with UV detection ensures ≥95% purity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Assignments focus on distinguishing NH (δ ~8–10 ppm), acetyl methyl (δ ~2.1 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns, validated against PubChem data .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash exposed skin immediately.
- Storage : Store in airtight containers at 4°C, away from oxidizing agents. Refer to SDS sheets for spill management (e.g., neutralization with bicarbonate) .
Advanced Research Questions
Q. How do researchers resolve discrepancies between experimental and computational structural data for chloro-substituted acetamides?
- Case Study : For N-(3-chloro-4-fluorophenyl)acetamide, SC-XRD data (bond angles) may conflict with density functional theory (DFT) optimizations. Adjustments involve re-examining torsional constraints (e.g., dihedral angles between aromatic rings) and refining basis sets (e.g., B3LYP/6-311++G**) .
- Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) and Hirshfeld surface analysis to validate intermolecular interactions .
Q. What challenges arise in modeling hydrogen-bonding networks in this compound crystals, and how are they addressed?
- Challenges : Ambiguities in NH···O/N interactions due to overlapping electron density.
- Solutions : SHELXL refinement with restraints (e.g., N–H distance fixed at 0.86 Å) and Fourier difference maps to locate H atoms. For example, intramolecular C–H···O bonds stabilize six-membered rings in related structures .
Q. How does substitution at the 4-chloro position influence the biological activity of acetamide derivatives?
- SAR Insights : Chloro-substituents enhance lipophilicity (XLogP ~1.5–2.0), improving membrane permeability. In pesticide research, N-(2,6-diethylphenyl)-chloroacetamides (e.g., alachlor) show herbicidal activity via inhibition of very-long-chain fatty acid synthesis .
- Experimental Design : Compare IC50 values of analogs in enzyme assays (e.g., acetylcholinesterase) and correlate with Hammett σ constants for electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
